molecular formula C8H4F3N3O2 B11761551 3-nitro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

3-nitro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B11761551
M. Wt: 231.13 g/mol
InChI Key: FWSRDLLQNVWSNT-UHFFFAOYSA-N
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Description

3-nitro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both a pyrrole and a pyridine ring

Chemical Reactions Analysis

Types of Reactions

3-nitro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Substitution reactions may involve nucleophiles like amines or thiols under basic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[2,3-b]pyridine derivatives .

Scientific Research Applications

3-nitro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-nitro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3-nitro-6-(trifluoromethyl)pyridine
  • 2,3-dichloro-5-(trifluoromethyl)pyridine
  • 3-(trifluoromethyl)pyridine

Uniqueness

3-nitro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of its nitro and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity and stability .

Properties

IUPAC Name

3-nitro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)6-2-1-4-5(14(15)16)3-12-7(4)13-6/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSRDLLQNVWSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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